N,N'-Diallyl-L-tartardiamide

Catalog No.
S589874
CAS No.
58477-85-3
M.F
C10H16N2O4
M. Wt
228.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diallyl-L-tartardiamide

CAS Number

58477-85-3

Product Name

N,N'-Diallyl-L-tartardiamide

IUPAC Name

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+

InChI Key

ZRKLEAHGBNDKHM-OCAPTIKFSA-N

SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Synonyms

N,N'-diallyltartardiamide

Canonical SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Isomeric SMILES

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O

Application as a Crosslinking Agent for Polyacrylamide Gels

N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique separates proteins based on their size and electrical charge. DADLT plays a crucial role in forming the gel matrix, allowing for the separation of proteins through the gel [].
  • Western blotting: This technique transfers proteins separated by SDS-PAGE onto a membrane for further analysis using specific antibodies. The crosslinked polyacrylamide gel maintains the integrity of the protein bands during the transfer process.

DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].

Other Research Applications

While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:

  • Drug delivery: Studies have investigated DADLT as a potential carrier for drug delivery due to its ability to form hydrogels. These hydrogels can potentially release drugs in a controlled manner [].
  • Bioconjugation: DADLT has been explored as a linker molecule for attaching biomolecules like antibodies to surfaces or other biomolecules [].

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58477-85-3

General Manufacturing Information

Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)-: INACTIVE

Dates

Modify: 2023-08-15

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